4-(Allyloxy)-3-methoxybenzaldehyde
Overview
Description
4-(Allyloxy)-3-methoxybenzaldehyde is a chemical compound that is structurally related to vanillin, a well-known flavoring agent. It is part of a family of compounds that have been the subject of various studies due to their interesting chemical properties and potential applications in different fields, including organic synthesis and materials science.
Synthesis Analysis
The synthesis of compounds related to 4-(Allyloxy)-3-methoxybenzaldehyde has been explored in several studies. For instance, 4-benzyloxy-2-methoxybenzaldehyde was synthesized from 3-methoxyphenol through an O-alkylation reaction followed by a Vilsmeier-Hack (V-H) reaction, achieving an overall yield of 82.26% under optimized conditions . Similarly, 5-allyl-2-aryl-7-methoxybenzofurans were synthesized from 2-allyloxy-3-methoxybenzaldehyde, demonstrating the versatility of methoxybenzaldehyde derivatives in organic synthesis .
Molecular Structure Analysis
The molecular structure of compounds similar to 4-(Allyloxy)-3-methoxybenzaldehyde has been determined using various spectroscopic techniques and quantum chemical calculations. For example, the structure of a related compound, 4-hexyloxy-3-methoxybenzaldehyde, was investigated using density functional theory (DFT) to calculate optimized geometry, vibrational frequencies, NMR chemical shifts, and other molecular properties . Additionally, the crystal structure of a second monoclinic polymorph of a related compound was determined, revealing details about the molecular conformation and intermolecular interactions .
Chemical Reactions Analysis
The reactivity of methoxybenzaldehyde derivatives has been studied in various chemical reactions. The electro-methoxylation reaction of 3,4-dihydroxybenzaldehyde, a compound structurally related to 4-(Allyloxy)-3-methoxybenzaldehyde, was investigated, showing that it can undergo methoxylation to form methoxyquinone derivatives . This indicates that methoxybenzaldehyde derivatives can participate in electrophilic substitution reactions under certain conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of methoxybenzaldehyde derivatives have been characterized through experimental and theoretical studies. Spectroscopic investigations, including IR, Raman, and UV-vis spectra, have been used to understand the electronic and vibrational properties of these compounds . Thermochemical studies have provided insights into the heat of fusion, entropy of fusion, and other thermodynamic parameters . These studies contribute to a comprehensive understanding of the physical and chemical behavior of methoxybenzaldehyde derivatives.
Scientific Research Applications
Anticancer Activity
4-(Allyloxy)-3-methoxybenzaldehyde (and its derivatives) have been studied for their potential anticancer properties. A study synthesized a compound by condensing resorcinol with 4-allyloxy-3-methoxybenzaldehyde, showing cytotoxic activity against HeLa and T47D cells (Sayekti et al., 2021).
Spectroscopic and Chemical Analysis
The compound's derivatives have been extensively investigated using density functional theory, revealing insights into its geometric and electronic structures, vibrational frequencies, and other spectroscopic properties (Abbas et al., 2016).
Synthesis of Naturally Occurring Compounds
There's research on synthesizing naturally occurring compounds like benzofurans from 2-allyloxy-3-methoxybenzaldehyde, demonstrating its utility in creating bioactive molecules (Mali & Massey, 1998).
Role in Perfumery and Chemical Industries
A review on the synthesis of vanillin (4-hydroxy-3-methoxybenzaldehyde) highlights its importance in industries like perfumery and food flavoring, pointing to the broader applications of its derivatives (Ju & Xin, 2003).
Electrosynthesis and Hydrogenation
Studies also include the application of electrosynthesis, where 4-(Allyloxy)-3-methoxybenzaldehyde derivatives are involved in reactions under ambient conditions, showcasing their potential in green chemistry applications (Sherbo et al., 2018).
Green Chemistry Approaches
Research on green synthesis techniques involving Schiff bases of 4-hydroxy-3-methoxybenzaldehyde, using various aromatic amines, highlights the compound's role in developing eco-friendly chemical processes (Chigurupati et al., 2017).
Future Directions
The use of “4-(Allyloxy)-3-methoxybenzaldehyde” in the development of high-energy lithium-ion cells has been explored. It has been used as a multi-functional electrolyte additive that forms a mechanical strain-adaptive solid electrolyte interphase (SEI) composed of LiF and polymeric species, and a thermally stable cathode–electrolyte interface containing S–O and S–F species . This opens up new possibilities for the design and development of environmentally friendly polymer insulating materials for high-voltage direct current (HVDC) applications .
properties
IUPAC Name |
3-methoxy-4-prop-2-enoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-3-6-14-10-5-4-9(8-12)7-11(10)13-2/h3-5,7-8H,1,6H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWCHURQYFMBFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366362 | |
Record name | 4-(allyloxy)-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70366362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Allyloxy)-3-methoxybenzaldehyde | |
CAS RN |
22280-95-1 | |
Record name | 4-(allyloxy)-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70366362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.